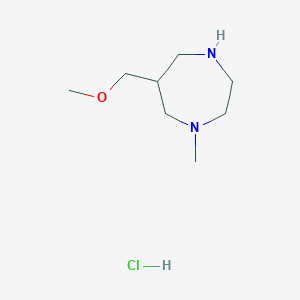
6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride
描述
6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O and its molecular weight is 194.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride is a chemical compound with notable potential in neuropharmacology. Its structure, characterized by a diazepane ring and a methoxymethyl substituent, suggests unique biological activities that warrant detailed investigation. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₄ClN₂O
- Molar Mass : Approximately 158.24 g/mol
- Structure : The compound features a seven-membered diazepane ring with a methoxymethyl group at the sixth position.
Pharmacological Activity
Research indicates that this compound may exhibit several pharmacological effects primarily related to its interaction with neurotransmitter systems.
Neuropharmacological Effects
- GABA Receptor Interaction : Preliminary studies suggest that this compound may interact with gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. This interaction could lead to anxiolytic and sedative effects, similar to other diazepam derivatives.
- Potential Anxiolytic Properties : Due to its structural similarities with known anxiolytics, there is potential for this compound to exhibit anxiety-reducing effects. Compounds with similar diazepane structures have been documented to possess anxiolytic properties.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may also confer neuroprotective effects, making it a candidate for treating neurodegenerative disorders .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Modulation of Neurotransmitter Release : The compound may influence the release and reuptake of key neurotransmitters such as serotonin and dopamine, contributing to mood regulation and anxiety relief.
- Receptor Binding Affinity : Studies are ongoing to determine the binding affinity of this compound for various neurotransmitter receptors, including GABA_A and NMDA receptors .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Methyl-1,4-diazepane | Basic diazepane structure | Known anxiolytic properties |
| 6-(Ethoxymethyl)-1-methyl-1,4-diazepane | Ethoxy group instead of methoxy | Potentially different pharmacokinetic profile |
| 2-(Methoxy)-1-methyl-1,4-diazepane | Methoxy group at position two | Different receptor interaction patterns |
| 6-(Chloromethyl)-1-methyl-1,4-diazepane | Chloromethyl group | Enhanced reactivity due to halogen presence |
The unique methoxymethyl substitution at the sixth position may influence both the biological activity and interaction profiles compared to other diazepanes.
属性
IUPAC Name |
6-(methoxymethyl)-1-methyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-10-4-3-9-5-8(6-10)7-11-2;/h8-9H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVSJIGSNUOUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC(C1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















